5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the bromination of 4-((4-methylbenzyl)oxy)aniline to introduce the bromo group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The bromo and methylbenzyl groups can also influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,2,4-triazole-3-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. The presence of the bromo group allows for further functionalization, while the oxadiazole ring provides stability and versatility in various applications.
Properties
Molecular Formula |
C16H14BrN3O2 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
5-[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H14BrN3O2/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(8-13(14)17)15-19-20-16(18)22-15/h2-8H,9H2,1H3,(H2,18,20) |
InChI Key |
ZVXKKOJHZZPVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br |
Origin of Product |
United States |
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